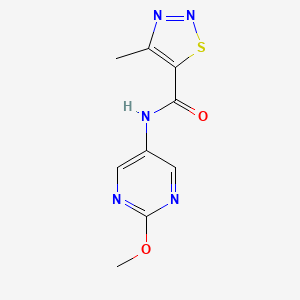
N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with applications in various fields such as chemistry, biology, medicine, and industry. Its complex structure and diverse reactivity make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves the following steps:
Formation of 4-(dimethylamino)phenyl derivative: : This is achieved through a Friedel-Crafts acylation of dimethylamine and phenyl, followed by nitration and reduction reactions.
Attachment of the piperidine moiety: : The piperidine ring is introduced through nucleophilic substitution, often involving the use of piperidine and a suitable leaving group.
Final coupling reaction: : The 4-(methoxyphenyl)sulfonyl group is introduced using sulfonation reactions, and the final compound is assembled through amide bond formation.
Industrial Production Methods
For industrial-scale production, the processes are optimized for high yield and purity. This involves:
Continuous flow reactors: for the efficient handling of reactions.
Automated synthesis machines: to reduce human error.
Purification techniques: such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions with agents such as hydrogen peroxide, leading to modifications in the piperidine ring.
Reduction: : Reduction reactions using lithium aluminum hydride can break specific bonds within the compound.
Substitution: : Substitution reactions are prominent, especially in the dimethylamino and methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions often include various derivatives that maintain the core structure but have different functional groups, which can influence the compound’s reactivity and application.
Applications De Recherche Scientifique
Chemistry
Used as a starting material in the synthesis of more complex molecules due to its versatile functional groups.
Biology
Has been studied for its potential interactions with various biological targets, including enzyme inhibition and receptor binding.
Medicine
Explored for therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry
Used in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular targets. It binds to specific proteins or enzymes, modulating their activity. The mechanism involves the interference with molecular pathways, potentially leading to therapeutic effects or biochemical insights.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-dimethylaminophenyl)-2-phenylacetamide: : Lacks the piperidine and sulfonyl groups, resulting in different reactivity and applications.
4-(Dimethylamino)benzenesulfonamide: : Contains the sulfonyl group but lacks the complex piperidine structure.
Uniqueness
N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide stands out due to its combination of functional groups, enabling a wide range of chemical modifications and applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in both research and industrial contexts.
Want to delve into any specific section more deeply?
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-24(2)18-9-7-17(8-10-18)23-22(26)16-19-6-4-5-15-25(19)30(27,28)21-13-11-20(29-3)12-14-21/h7-14,19H,4-6,15-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVKECBSOSGYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)


![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2750920.png)

![[3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2750925.png)


![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2750930.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2750931.png)
![methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2750932.png)

